Cas no 2680889-69-2 (benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate)

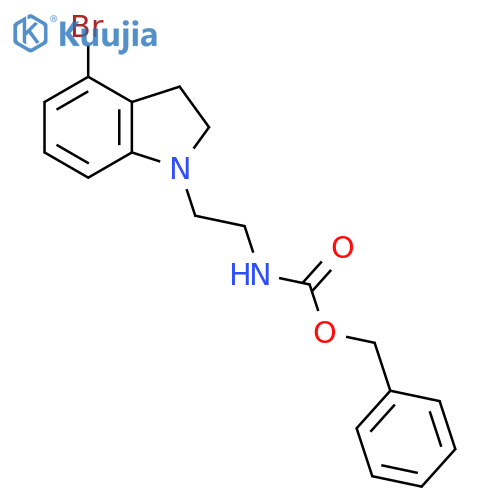

2680889-69-2 structure

商品名:benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate

benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate

- 2680889-69-2

- EN300-28301356

- benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate

-

- インチ: 1S/C18H19BrN2O2/c19-16-7-4-8-17-15(16)9-11-21(17)12-10-20-18(22)23-13-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,20,22)

- InChIKey: PSBRDAPFYURDAF-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2=C1CCN2CCNC(=O)OCC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 374.06299g/mol

- どういたいしつりょう: 374.06299g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 6

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 41.6Ų

benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28301356-0.1g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 0.1g |

$1131.0 | 2025-03-19 | |

| Enamine | EN300-28301356-1.0g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 1.0g |

$1286.0 | 2025-03-19 | |

| Enamine | EN300-28301356-2.5g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 2.5g |

$2520.0 | 2025-03-19 | |

| Enamine | EN300-28301356-10g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 10g |

$5528.0 | 2023-09-07 | ||

| Enamine | EN300-28301356-1g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 1g |

$1286.0 | 2023-09-07 | ||

| Enamine | EN300-28301356-0.5g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 0.5g |

$1234.0 | 2025-03-19 | |

| Enamine | EN300-28301356-10.0g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 10.0g |

$5528.0 | 2025-03-19 | |

| Enamine | EN300-28301356-5g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 5g |

$3728.0 | 2023-09-07 | ||

| Enamine | EN300-28301356-0.05g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 0.05g |

$1080.0 | 2025-03-19 | |

| Enamine | EN300-28301356-0.25g |

benzyl N-[2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethyl]carbamate |

2680889-69-2 | 95.0% | 0.25g |

$1183.0 | 2025-03-19 |

benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

2680889-69-2 (benzyl N-2-(4-bromo-2,3-dihydro-1H-indol-1-yl)ethylcarbamate) 関連製品

- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 152840-81-8(Valine-1-13C (9CI))

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量